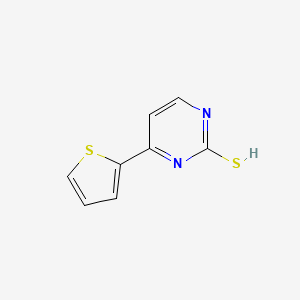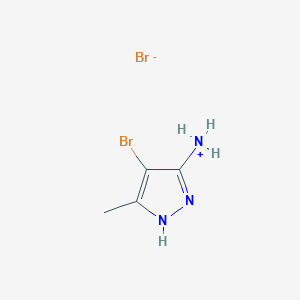
CID 2735284
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
CID 2735284 is a useful research compound. Its molecular formula is C4H7Br2N3 and its molecular weight is 256.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 2735284 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 2735284 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biochemical Research
CID 2735284 is used extensively in biochemical research. It is specific for N-terminal arginine next to glutamic acid and does not detect N-terminal arginine next to aspartic acid or internal arginine residues . This specificity makes it a valuable tool for studying protein modifications and interactions.
Cell Stress Response Studies
Arginylation of proteins has been found to play an essential role in physiological pathways during embryogenesis and adulthood. It has also been shown to regulate cell stress responses, including ER stress, cytosolic misfolded proteins, and heat stress . Therefore, CID 2735284 can be used to study these processes.
Flow Cytometry
CID 2735284 has been used in flow cytometry analysis of N-terminal Arginylation in human neuroblastoma cells (SH-SY5Y) . This allows researchers to study the role of arginylation in cancer cells and could potentially lead to new therapeutic strategies.
Western Blot
This compound has been tested in Western Blot (WB) applications . Western blotting is a widely used analytical technique used to detect specific proteins in a sample of tissue homogenate or extract.
Antibody Testing
CID 2735284 has been used in antibody testing . It can help in the detection of N-terminal Arginylation in various samples, contributing to our understanding of protein function and disease mechanisms.
properties
IUPAC Name |
(4-bromo-5-methyl-1H-pyrazol-3-yl)azanium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3.BrH/c1-2-3(5)4(6)8-7-2;/h1H3,(H3,6,7,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCOULAJNKWOPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)[NH3+])Br.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1)[NH3+])Br.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 2735284 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

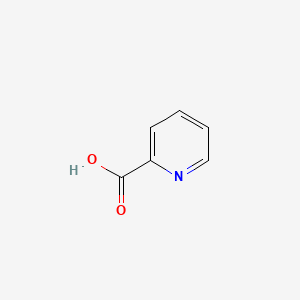
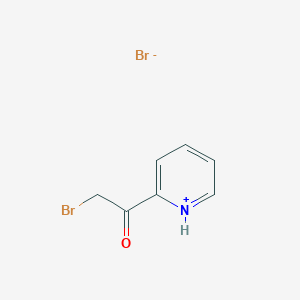
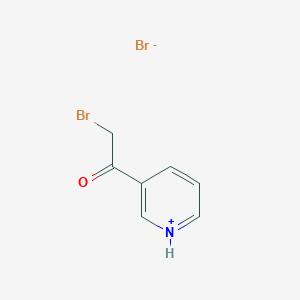
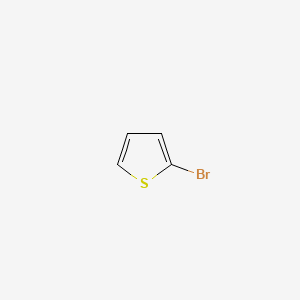
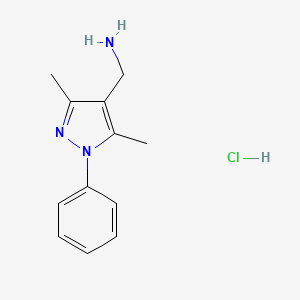
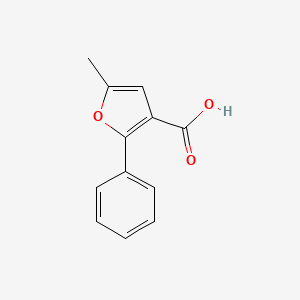
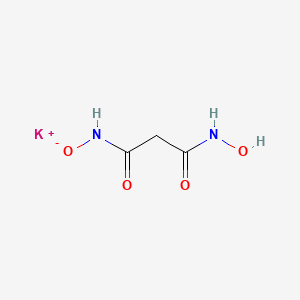
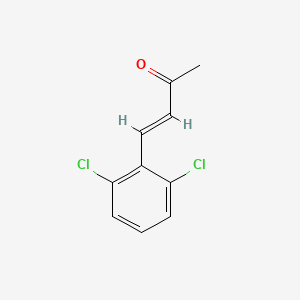
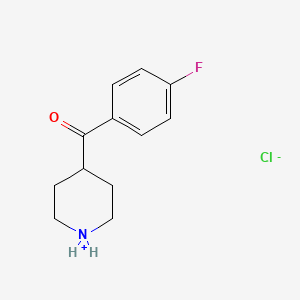
![1-[4-(4-Nitrophenoxy)phenyl]ethanone](/img/structure/B7722808.png)
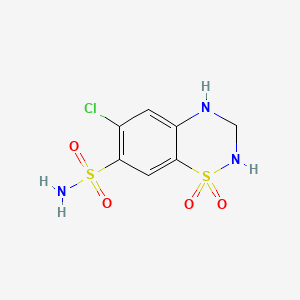
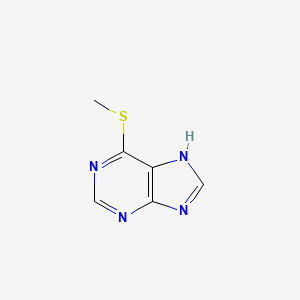
![N-hydroxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzene-1-carboximidamide](/img/structure/B7722827.png)
